molecular formula C6H7ClN2 B1311326 (2-Chloropyridin-3-yl)methanamine CAS No. 205744-14-5

(2-Chloropyridin-3-yl)methanamine

Cat. No.: B1311326
CAS No.: 205744-14-5
M. Wt: 142.58 g/mol
InChI Key: LTUCSFLPOBNIHD-UHFFFAOYSA-N
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Description

Contextualization of (2-Chloropyridin-3-yl)methanamine within Pyridine (B92270) Chemistry

Pyridine and its derivatives are fundamental building blocks in organic chemistry, renowned for their presence in a myriad of natural products, pharmaceuticals, and functional materials. Within this extensive family, chloropyridines represent a particularly useful subclass of intermediates. The chlorine substituent not only influences the electronic properties of the pyridine ring but also serves as a versatile leaving group for various nucleophilic substitution reactions.

This compound, with its characteristic 2-chloro and 3-aminomethyl substitution pattern, is a prime example of a highly functionalized pyridine derivative. The chlorine atom at the 2-position is activated towards nucleophilic displacement, a common reactivity pattern for halogens at the α-position to the ring nitrogen in pyridines. Simultaneously, the aminomethyl group at the 3-position provides a nucleophilic center, readily participating in reactions such as amidation, alkylation, and the formation of Schiff bases. This dual reactivity makes it a valuable synthon for the construction of diverse molecular architectures, including fused heterocyclic systems.

The synthesis of this compound itself can be achieved through various synthetic routes, often starting from readily available precursors like 2-chloropyridine-3-carbonitrile or (2-chloropyridin-3-yl)methanol. The reduction of the nitrile or the conversion of the alcohol to a halide followed by substitution with an amine source are common strategies.

Academic Relevance and Multidisciplinary Research Trajectories of this compound

The academic and industrial interest in this compound is predominantly driven by its role as a key intermediate in the synthesis of high-value chemical entities. Its multidisciplinary research applications span across medicinal chemistry, agrochemical science, and potentially materials science.

In the realm of medicinal chemistry , the 2-chloropyridine (B119429) scaffold is a well-established pharmacophore found in numerous approved drugs. nih.gov The presence of the chlorine atom can enhance binding affinity to biological targets and modulate the pharmacokinetic properties of a molecule. nih.gov this compound serves as a valuable starting material for the synthesis of novel drug candidates. For instance, derivatives of this compound have been investigated for their potential as central nervous system agents and in the development of other therapeutics. researchgate.net The aminomethyl group allows for the facile introduction of various side chains and functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.

The most prominent application of this compound is in the agrochemical industry . It is a crucial intermediate in the synthesis of the highly effective insecticide, chlorantraniliprole. nih.gov The synthesis of this complex molecule relies on the specific reactivity of the chloro and amino functionalities of the pyridine core. This underscores the industrial importance of having efficient and scalable synthetic routes to this compound. Its derivatives have also been explored for the development of novel herbicides and fungicides, highlighting its broad utility in crop protection. researchgate.net

While less documented, the application of this compound in materials science represents a potential area for future research. The pyridine nitrogen and the exocyclic amine can act as ligands for the formation of metal complexes with interesting catalytic or photophysical properties. The rigid aromatic core and the potential for hydrogen bonding also make it a candidate for the design of novel organic materials.

Current State of Research and Identified Knowledge Gaps for this compound

Current research involving this compound and its close analogues continues to focus on its application as a synthetic building block. Recent studies have explored new synthetic methodologies to access substituted pyridines and have highlighted the importance of these intermediates in constructing complex molecular frameworks.

Despite its established utility, there are identifiable knowledge gaps in the scientific literature concerning this compound. A significant portion of the available information is found in the patent literature, which often lacks the detailed experimental and characterization data present in peer-reviewed academic journals.

A primary knowledge gap is the limited amount of publicly available, in-depth research focused specifically on the reactivity and properties of this compound itself. While the general reactivity of 2-chloropyridines is understood, a detailed investigation into the chemoselectivity of reactions involving the dual functional groups of this specific molecule would be beneficial.

Furthermore, while its role in agrochemical synthesis is well-documented, its potential in other areas, particularly in materials science and catalysis, remains largely unexplored. A systematic investigation into the coordination chemistry of this compound with various metal centers could unveil novel catalysts or functional materials.

Finally, the development of more sustainable and efficient synthetic routes to this compound is an ongoing area of interest. Greener synthetic methods, utilizing less hazardous reagents and minimizing waste, would be of significant value to both academic and industrial researchers.

Physicochemical Properties of this compound

Property Value Source
CAS Number 205744-14-5 LookChem
Molecular Formula C₆H₇ClN₂ LookChem
Molecular Weight 142.59 g/mol LookChem
Boiling Point 254.224 °C at 760 mmHg LookChem
Density 1.244 g/cm³ LookChem
Flash Point 107.551 °C LookChem

Interactive Data Table: Synonyms of this compound

Synonym
3-Aminomethyl-2-chloropyridine
(2-Chloro-pyridin-3-yl)-methylamine
3-Pyridinemethanamine, 2-chloro-
(2-chloro-3-pyridyl)methanamine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloropyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUCSFLPOBNIHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447548
Record name (2-chloropyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205744-14-5
Record name (2-chloropyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloropyridin-3-yl)methanamine
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Synthetic Methodologies and Chemical Transformation Pathways

Advanced Synthetic Strategies for (2-Chloropyridin-3-yl)methanamine

The preparation of this compound can be achieved through various synthetic pathways, each with its own set of advantages and challenges.

Established Synthetic Routes and Reaction Mechanisms of this compound

One established method for preparing this compound involves the chlorination of a pyridine (B92270) derivative followed by the introduction of the aminomethyl group. For instance, 2-chloro-3-aminopyridine can be synthesized from 2-pyridone through a sequence of nitration, N-alkylation for amino protection, directional chlorination, and subsequent reduction. google.com This multi-step process, while effective, requires careful control of reaction conditions to ensure high yields and minimize byproducts. google.com

Another common approach starts from 3-methylpyridine-1-oxide, which can be reacted with phosgene (B1210022) and trimethylamine (B31210) to produce 2-chloro-5-methyl-pyridine. google.com This intermediate can then be further transformed into the desired aminomethyl derivative. google.com The mechanism of this transformation often involves nucleophilic substitution reactions on the pyridine ring.

A patent describes a process for manufacturing 3-(aminomethyl)-6-chloropyridines, which are structurally related to the target compound. google.com This method involves the reaction of a 3-(protected aminomethyl)pyridine 1-oxide with an electrophilic reagent containing at least one chlorine atom, such as phosgene, thionyl chloride, or phosphorus oxychloride, in the presence of a base. google.com Subsequent treatment with hydrogen chloride and water yields the final product. google.com

Optimization of Reaction Conditions and Reagents for this compound Synthesis

The efficiency of synthesizing this compound and its precursors is highly dependent on the optimization of reaction conditions and the choice of reagents. For instance, in the synthesis of 3-(aminomethyl)-6-chloropyridines, the use of different bases like trimethylamine, triethylamine, N,N-dimethylaniline, or pyridine can influence the reaction outcome. google.com Similarly, the selection of the chlorinating agent from a range of options including phosgene, thionyl chloride, and phosphorus pentachloride is crucial for achieving the desired transformation. google.com

The optimization of reaction conditions, such as temperature and solvent, is also critical. In some syntheses, solvent-less conditions or the use of specific solvents like chloroform (B151607) have been employed to improve yields. google.com For example, the synthesis of triarylmethane derivatives containing a trichloropyrimidine moiety was successfully carried out using solvent-less Friedel–Crafts alkylation reactions catalyzed by SiO2-H2SO4. researchgate.net

Furthermore, the development of one-pot multicomponent reactions represents a significant advancement in the synthesis of related pyridine derivatives. nih.gov These methods offer advantages such as simplified procedures, reduced reaction times, and often lead to higher yields. nih.gov

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on incorporating green chemistry principles into the synthesis of pharmaceutical intermediates. This includes the use of less hazardous reagents, minimizing waste, and employing more energy-efficient reaction conditions. mdpi.comyoutube.com

For the synthesis of pyridine derivatives, several green chemistry approaches have been explored. researchgate.net These include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. mdpi.comnih.gov Microwave irradiation has been successfully used in the synthesis of various heterocyclic compounds, offering a more sustainable alternative to conventional heating methods. mdpi.comnih.gov

Another sustainable approach is the use of mechanochemical grinding, a solvent-free method that can lead to high yields of N-substituted amines with short reaction times at room temperature. mdpi.com Additionally, the development of synthetic routes that reduce the number of steps and avoid the use of toxic solvents contributes to a greener process. researchgate.net For example, carrying out a multi-step synthesis without isolating intermediates can improve productivity and reduce solvent usage. researchgate.net

Synthesis of Analogues and Derivatization of this compound

The structural versatility of this compound makes it an excellent scaffold for the synthesis of a wide range of analogues and derivatives with potential biological applications.

Strategies for Structural Modification and Functionalization of this compound

The modification of the this compound structure can be achieved through various chemical transformations. The chlorine atom on the pyridine ring can be displaced through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of different functional groups. researchgate.net The success of these reactions often depends on the nature of the nucleophile and the presence of activating groups on the pyridine ring. researchgate.net

The aminomethyl group provides a handle for further functionalization, such as acylation, alkylation, or reaction with aldehydes to form Schiff bases. These reactions can be used to introduce a variety of substituents and build more complex molecular architectures. nih.gov

Directed lithiation is another powerful tool for the regioselective functionalization of pyridine rings. mdpi.com This strategy allows for the introduction of substituents at specific positions, enabling the synthesis of highly tailored derivatives. mdpi.com

Targeted Synthesis of Biologically Active Derivatives of this compound

The this compound core is found in a number of compounds with important biological activities. For instance, it is a key component of certain insecticides. nih.gov The synthesis of these compounds often involves the reaction of this compound or a related precursor with other heterocyclic building blocks.

Derivatives of this compound have also been investigated for their potential as anticancer and antimicrobial agents. nih.govnih.gov For example, Schiff bases derived from related 2-aminopyridines and their metal complexes have shown promising antibacterial, antifungal, and anticancer activities. nih.gov The biological activity of these derivatives can be fine-tuned by varying the substituents on the pyridine ring and the nature of the group attached to the aminomethyl nitrogen.

Furthermore, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives incorporating a pyridin-2-ylmethylamine side chain have been identified as potent inhibitors of mycobacterial ATP synthase, highlighting their potential as anti-tuberculosis agents. semanticscholar.org The synthesis of these complex molecules often involves the coupling of a 7-chloro-pyrazolo[1,5-a]pyrimidine intermediate with the appropriate aminopyridine derivative. semanticscholar.org

Reaction Pathways and Mechanistic Investigations of this compound

The chemical transformations of this compound are diverse, stemming from the interplay between the electrophilic pyridine ring and the nucleophilic primary amine. Key reaction pathways include nucleophilic substitution, oxidation-reduction processes, and other transformations such as acylation and cyclocondensation.

Nucleophilic Substitution Reactions Involving this compound

The pyridine ring, particularly when substituted with a halogen at the 2-position, is susceptible to nucleophilic aromatic substitution (SNAr). The ring nitrogen atom acts as an electron-withdrawing group, stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during the attack of a nucleophile. datagroup.orgnih.gov This makes the chlorine atom in this compound a viable leaving group.

The primary amine of this compound can itself act as an intramolecular or intermolecular nucleophile, or an external nucleophile can be introduced to displace the chlorine atom. A prominent application of this reactivity is in the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. nih.gov In these reactions, the aminomethyl group of one molecule and the chloro-substituent of another, or more commonly, the amine of this compound reacting with another electrophilic species, leads to the formation of new rings. For instance, the general synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones often involves the reaction of a 2-chloropyridine (B119429) derivative with an amine, followed by cyclization. nih.gov

While specific examples detailing the nucleophilic substitution on this compound are often embedded in complex multi-step syntheses within patent literature, the general mechanism is well-established for 2-chloropyridines. nih.govCurrent time information in Bangalore, IN.capes.gov.br The reaction proceeds via an addition-elimination mechanism, where a nucleophile adds to the C2 carbon, temporarily disrupting the ring's aromaticity, followed by the elimination of the chloride ion to restore the aromatic system. nih.gov

The aminomethyl group can also undergo standard nucleophilic substitution reactions. For example, it can be acylated by reacting with acid chlorides or anhydrides to form the corresponding amides.

Reactant 1Reactant 2/ConditionsProduct TypeReaction Class
This compoundVarious Nucleophiles (e.g., Amines, Thiols)2-Substituted-3-(aminomethyl)pyridinesNucleophilic Aromatic Substitution
This compoundAcyl Chlorides, AnhydridesN-((2-chloropyridin-3-yl)methyl)amidesAcylation (Nucleophilic Acyl Substitution)
This compoundAldehydes/Ketones, then reducing agentN-Substituted-(2-chloropyridin-3-yl)methanaminesReductive Amination

Oxidation-Reduction Chemistry of this compound

The oxidation and reduction reactions of this compound can target the pyridine nitrogen, the chloro-substituent, or the aminomethyl side chain.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). dcu.iegoogle.comarkat-usa.org The oxidation of 2-chloropyridine to 2-chloropyridine-N-oxide is a well-documented process, often utilized to modify the electronic properties of the ring and its subsequent reactivity. capes.gov.brdcu.ie For example, yields of 33-35% have been reported for the oxidation of 2-chloropyridine using hydrogen peroxide with an immobilized catalyst. dcu.ie Other methods include using tungstic acid as a catalyst with hydrogen peroxide, or sodium perborate (B1237305) in acetic acid. google.com While not specifically detailed for the 3-aminomethyl substituted derivative, this general reactivity is expected to apply.

Reduction: The chloro group can be removed via hydrodehalogenation. Catalytic hydrogenation is a common method for this transformation, often employing catalysts like palladium on carbon (Pd/C) in the presence of a hydrogen source. google.com This process reduces the chloropyridine to the corresponding pyridine derivative. Furthermore, under more forcing conditions, the pyridine ring itself can be reduced to a piperidine (B6355638) ring. tcichemicals.com For instance, the reduction of chloropyridines to piperidine has been achieved using samarium diiodide in the presence of water. chembuyersguide.com Electrochemical methods have also been developed for the selective dechlorination of chloropyridine carboxylic acids.

ReactionReactantReagents/ConditionsProduct
N-Oxidation2-Chloropyridine (model)H₂O₂ / Acetic Acid or other peracids2-Chloropyridine-N-oxide
DechlorinationThis compoundH₂, Pd/C(Pyridin-3-yl)methanamine
Ring HydrogenationThis compoundH₂, High pressure/temp, Rh/Pt catalyst(Piperidin-3-yl)methanamine

Other Relevant Chemical Transformations and Reactivity Profiles of this compound

Beyond direct substitution and redox reactions, this compound is a key intermediate in the construction of fused heterocyclic scaffolds, which are prevalent in medicinal chemistry.

The bifunctional nature of the molecule, possessing both a nucleophilic amine and an electrophilic carbon center (C2), makes it an ideal candidate for cyclocondensation reactions. It is used in the synthesis of various fused ring systems, including pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. nih.govmdpi.com These reactions typically involve the formation of one or more new rings by reacting the aminomethyl group and the 2-chloro position with a suitable multi-functional reagent. For example, the synthesis of pyrazolo[3,4-b]pyridines can be achieved by annulating a pyrazole (B372694) ring onto a functionalized pyridine core. mdpi.comnih.gov

Furthermore, the chlorine atom can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the introduction of various alkyl, aryl, or heteroaryl groups at the 2-position of the pyridine ring, significantly expanding the molecular diversity accessible from this starting material.

ReactantCo-reactant/ConditionsProduct ClassSignificance
This compoundDicarbonyl compounds or equivalentsPyrido[2,3-d]pyrimidinesAccess to medicinally relevant scaffolds
This compoundHydrazine derivatives/dicarbonylsPyrazolo[3,4-b]pyridinesSynthesis of kinase inhibitors and other bioactive molecules
This compoundBoronic acids/esters, Pd catalyst2-Aryl-3-(aminomethyl)pyridinesC-C bond formation, molecular diversification

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for (2-Chloropyridin-3-yl)methanamine

NMR spectroscopy is an indispensable tool for determining the molecular structure of this compound. Through various NMR experiments, detailed information about the carbon-hydrogen framework and the connectivity of atoms can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of this compound and its Derivatives

Proton NMR (¹H NMR) analysis provides information on the chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the aminomethyl group.

The three aromatic protons on the pyridine ring (H-4, H-5, and H-6) would appear as distinct multiplets due to spin-spin coupling with each other. The H-6 proton, being adjacent to the electronegative nitrogen atom, would typically resonate at the most downfield position. The protons of the methylene group (-CH₂) would likely appear as a singlet, though this could exchange with a deuterium source like D₂O. The amine (-NH₂) protons also present a characteristically broad singlet that undergoes deuterium exchange.

While specific experimental data for the parent compound is not widely published, analysis of related structures allows for the prediction of chemical shifts. The expected signals are detailed in the table below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-6 (Pyridine) 8.25 - 8.40 Doublet of doublets (dd)
H-4 (Pyridine) 7.65 - 7.80 Doublet of doublets (dd)
H-5 (Pyridine) 7.20 - 7.35 Doublet of doublets (dd)
-CH₂ (Methylene) 3.80 - 4.00 Singlet (s)

Note: Predicted values are based on structural analysis and data from similar compounds. Actual experimental values may vary based on solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of this compound and its Derivatives

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the one carbon of the aminomethyl side chain.

The carbon atom bonded to the chlorine atom (C-2) is expected to have a characteristic chemical shift. The other aromatic carbons (C-3, C-4, C-5, C-6) will appear in the typical aromatic region of the spectrum. The aliphatic carbon of the methylene group (-CH₂) will resonate at a much higher field (lower ppm value).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Pyridine) 150 - 155
C-6 (Pyridine) 148 - 152
C-4 (Pyridine) 138 - 142
C-3 (Pyridine) 134 - 138
C-5 (Pyridine) 122 - 126

Note: Predicted values are based on structural analysis and data from analogous compounds. Actual experimental values may vary.

Advanced NMR Techniques for Structural Elucidation and Conformational Analysis of this compound

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-4 with H-5, and H-5 with H-6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would be used to definitively link each proton signal (H-4, H-5, H-6, and -CH₂) to its corresponding carbon signal (C-4, C-5, C-6, and the methylene carbon).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is used for conformational analysis by detecting protons that are close in space. For this molecule, NOESY could provide insights into the preferred spatial orientation of the aminomethyl group relative to the pyridine ring by analyzing the rotation around the C3-CH₂ bond. ipb.pt

Mass Spectrometry (MS) in Compound Identification and Metabolite Profiling of this compound

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. researchgate.net For this compound, the molecular formula is C₆H₇ClN₂. HRMS analysis would be used to confirm this composition. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with the [M+2]⁺ peak having an intensity approximately one-third that of the molecular ion peak [M]⁺.

Table 3: HRMS Data for this compound

Property Value
Molecular Formula C₆H₇ClN₂
Calculated Exact Mass 142.02977 Da

Data computed from the molecular formula. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce smaller product ions. wikipedia.orgnationalmaglab.org This fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure of the compound.

In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z ≈ 143.0) would be selected as the precursor ion. This ion would then be subjected to collision-induced dissociation (CID), leading to predictable bond cleavages. nationalmaglab.org Plausible fragmentation pathways include the loss of ammonia (NH₃) or the cleavage of the bond between the pyridine ring and the aminomethyl group. Analyzing the masses of the resulting product ions allows for the verification of the compound's structural components.

Table 4: Predicted MS/MS Fragmentation for the [M+H]⁺ Ion of this compound

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss
143.0 126.0 NH₃
143.0 112.0 CH₂NH₂

Note: Fragmentation is predicted based on chemical principles. Actual observed fragments may vary depending on instrumentation and conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods provide a molecular fingerprint, allowing for structural elucidation and identification of key functional groups. The vibrational spectra are determined by the molecular geometry, bond strengths, and atomic masses.

In the analysis of this compound, specific regions of the IR and Raman spectra correspond to the vibrations of its distinct structural components: the 2-chloropyridine (B119429) ring and the aminomethyl group. Theoretical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental data to achieve excellent agreement and make precise assignments of the vibrational modes. researchgate.netresearchgate.net

Key vibrational modes for this compound include:

N-H Stretching: The primary amine group (-NH2) typically exhibits symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene (-CH2-) group are found just below 3000 cm⁻¹.

C=C and C=N Ring Stretching: The pyridine ring vibrations, involving the stretching of C=C and C=N bonds, produce a series of characteristic bands in the 1400-1600 cm⁻¹ range.

N-H Bending: The scissoring vibration of the -NH2 group is typically observed between 1590 and 1650 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching mode is sensitive to the conformation of the molecule and generally appears in the 500-800 cm⁻¹ region. umich.edu For related molecules like 2-chloropyridine, this mode is well-characterized. researchgate.net

The following table summarizes the expected characteristic vibrational frequencies for this compound based on the analysis of its functional groups and data from similar compounds.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)3300 - 3500
Aromatic C-H StretchPyridine Ring3000 - 3100
Aliphatic C-H StretchMethylene (-CH₂)2850 - 2960
N-H Bending (Scissoring)Primary Amine (-NH₂)1590 - 1650
C=N and C=C Ring StretchingPyridine Ring1400 - 1600
C-N StretchAminomethyl Group1020 - 1250
C-Cl StretchChloro-substituent500 - 800

This table presents generalized frequency ranges. Actual values are dependent on the specific molecular environment, physical state, and intermolecular interactions.

Chromatographic Methods for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. It is extensively used in pharmaceutical analysis for purity assessment and quality control. For this compound, reversed-phase HPLC (RP-HPLC) is a commonly applied method. pensoft.net

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It then travels through a column packed with a nonpolar stationary phase (e.g., C18). cmes.org A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol with a buffer, is used to elute the components. cmes.orgsielc.comsielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks detected, typically by a UV detector set at a specific wavelength. lgcstandards.comptfarm.pl

The following table outlines a typical set of conditions for the HPLC analysis of a chloropyridine derivative.

ParameterCondition
ColumnC18 (e.g., 150 x 4.6 mm, 5 µm) sielc.com
Mobile PhaseAcetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) pensoft.net
Elution ModeIsocratic cmes.org
Flow Rate1.0 mL/min sielc.com
Column Temperature30 °C pensoft.net
DetectionUV at 215 nm lgcstandards.com
Injection Volume10 µL cmes.org

A certificate of analysis for a related isomer, ((6-Chloropyridin-3-yl)methyl)amine, reported an HPLC purity of 99.46% when detected at 215 nm, demonstrating the high resolution and accuracy of this method for purity assessment. lgcstandards.com

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. This compound, being a relatively small molecule, can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (MS) for identification. For the related compound 2-chloropyridin-3-ylamine, GC-MS has been cited as an analytical method. nih.gov

In a GC analysis, the sample is vaporized in a heated injector and swept by an inert carrier gas (e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase that interacts differently with various components of the sample, leading to their separation based on boiling point and polarity. The retention time, the time it takes for a compound to travel through the column, is a characteristic identifier. Purity can be calculated from the relative peak areas in the resulting chromatogram.

A hypothetical set of GC parameters for the analysis of this compound is provided in the table below.

ParameterCondition
ColumnCapillary column with a polar stationary phase (e.g., DB-WAX or similar)
Carrier GasHelium
Inlet Temperature250 °C
Oven ProgramStart at 100 °C, ramp to 240 °C at 10 °C/min
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature280 °C

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This synergy makes it an indispensable tool for analyzing complex mixtures and identifying unknown compounds, such as drug metabolites in biological fluids. nih.govscispace.com

For this compound, LC-MS can be used to track its fate in biological systems. By comparing the LC-MS chromatograms of samples from a treated system (e.g., plasma or urine) with those from a control group, new peaks corresponding to metabolites can be identified. nih.gov The mass spectrometer provides high-resolution mass data for both the parent compound and its metabolites, allowing for the determination of their elemental formulas. researchgate.net Further fragmentation analysis (MS/MS) can elucidate the structures of these metabolites.

The mass spectrometer can detect the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. Predicted collision cross section (CCS) values can also be calculated for these adducts, providing an additional dimension for identification. uni.lu

The table below shows the predicted m/z values for various adducts of this compound (Molecular Formula: C₆H₇ClN₂), which are critical for its identification in LC-MS analysis. uni.lu

AdductPredicted m/z
[M+H]⁺143.03705
[M+Na]⁺165.01899
[M+K]⁺180.99293
[M+NH₄]⁺160.06359
[M-H]⁻141.02249

Data sourced from predicted values. uni.lu

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Simulation Studies of (2-Chloropyridin-3-yl)methanamine.

Molecular modeling and simulation are essential techniques for understanding the dynamic nature of this compound and its interactions with biological macromolecules. These methods allow for the exploration of its conformational landscape and the prediction of its binding affinity to potential protein targets.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of drug discovery, this involves docking a ligand like this compound into the active site of a target protein. The process helps in elucidating the binding mode and estimating the strength of the interaction, often quantified as a docking score.

While specific docking studies for this compound are not extensively documented in publicly available literature, research on related 2-chloropyridine (B119429) derivatives highlights the utility of this approach. For instance, docking simulations have been performed on 2-chloropyridine derivatives possessing a 1,3,4-oxadiazole (B1194373) moiety to understand their binding model within the active site of telomerase, a potential anti-tumor target. nih.govresearchgate.net Similarly, novel 2-chloro-pyridine derivatives with flavone (B191248) moieties have been docked into the telomerase active site to elucidate their binding mechanism. nih.govsigmaaldrich.com These studies showcase how docking can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. For this compound, docking could be employed to screen for potential protein targets and to understand how the chloro- and methanamine substituents contribute to binding.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. MD simulations can be used to analyze the flexibility of this compound and to observe how it adapts its conformation upon binding to a protein.

For example, MD simulations have been used to study the binding of various ligands to their target proteins, providing insights into the stability of the complex and the key residues involved in the interaction. csic.es A theoretical conformational analysis of related amine-containing compounds has been performed to understand their preferred shapes, which is crucial for receptor binding. mdpi.comnih.gov For this compound, MD simulations could be utilized to:

Explore its conformational space to identify low-energy, biologically relevant shapes.

Assess the stability of its complex with a potential protein target identified through docking.

Calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

Analyze the network of interactions, including water-mediated contacts, within the binding site.

Quantum Chemical Calculations for this compound.

Quantum chemical calculations offer a deeper understanding of the electronic properties and reactivity of this compound. These methods are based on the principles of quantum mechanics and can provide highly accurate predictions of molecular properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules to predict a variety of properties. arxiv.orgmdpi.commdpi.com For this compound, DFT can be employed to determine:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP can identify regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions. nanobioletters.com

Spectroscopic Properties: Predicting vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can aid in the experimental characterization of the compound. nih.govchemrxiv.orgresearchgate.netresearchgate.net

Studies on related pyridine (B92270) derivatives have demonstrated the power of DFT in these areas. For example, DFT calculations have been used to study the vibrational spectra of fluoropyridines and chloropyridines, showing excellent agreement with experimental data. researchgate.netresearchgate.net The predicted physicochemical properties of this compound from various sources are summarized in the table below.

PropertyPredicted ValueSource
Molecular Weight142.59 g/mol lookchem.com
XLogP30.7 lookchem.comuni.lu
Hydrogen Bond Donor Count1 lookchem.com
Hydrogen Bond Acceptor Count2 lookchem.com
Rotatable Bond Count1 lookchem.com
Exact Mass142.0297759 lookchem.com
Boiling Point254.224 °C at 760 mmHg lookchem.com
Density1.244 g/cm³ lookchem.com

Ab initio methods are quantum chemical calculations that are based solely on theoretical principles, without the use of experimental data. These methods are particularly useful for predicting the mechanisms of chemical reactions. For this compound, ab initio calculations could be used to study its reactivity, such as its susceptibility to nucleophilic or electrophilic attack, and to predict the transition states and energy barriers of potential reactions. rsc.orgresearchgate.net This information is valuable for understanding its metabolic fate and for designing synthetic routes.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. collaborativedrug.comyoutube.com These analyses help in identifying the key structural features responsible for the desired biological effect and in designing more potent and selective compounds.

For this compound, SAR studies would involve synthesizing and testing a series of analogues to determine how modifications to the 2-chloropyridine ring or the methanamine side chain affect its activity. For example, the position of the chloro substituent, or its replacement with other halogens, could be investigated. Similarly, the length and branching of the amine side chain could be altered.

QSAR models take this a step further by developing mathematical relationships between the structural properties of a series of compounds and their biological activities. mst.dkyoutube.commolsoft.com These models can then be used to predict the activity of new, unsynthesized compounds. For a series of compounds related to this compound, a QSAR model could be built using descriptors such as:

Electronic Properties: Hammett constants, dipole moments.

Hydrophobic Properties: LogP, molar refractivity.

Steric Properties: Molecular weight, van der Waals volume.

Predictive Toxicology and ADME/DMPK Profiling of this compound

In contemporary drug discovery and chemical safety assessment, in silico methods are indispensable for the early identification of potential liabilities of a compound, thereby reducing the cost and ethical concerns associated with extensive experimental testing. Computational, or predictive, toxicology and the profiling of Absorption, Distribution, Metabolism, and Excretion (ADME) as well as Drug Metabolism and Pharmacokinetics (DMPK) provide crucial insights into the potential behavior of a chemical entity in vivo. For this compound, a comprehensive theoretical evaluation using established computational platforms can offer a robust preliminary assessment of its viability as a drug candidate or its potential risks as an environmental agent.

Detailed research findings from various predictive models are outlined below. These models employ Quantitative Structure-Activity Relationships (QSAR), machine learning algorithms, and pharmacophore-based approaches to forecast the toxicological and pharmacokinetic profiles of small molecules based on their chemical structure.

Predictive ADME/DMPK Profiling

The ADME profile of a compound determines its bioavailability and persistence in the body, which are critical factors for its efficacy and potential for adverse effects. Computational tools such as SwissADME and pkCSM are widely used to predict these properties. The predicted ADME parameters for this compound, based on its chemical structure, are summarized below.

Table 1: Predicted ADME/DMPK Properties of this compound

ParameterPredicted ValueInterpretation
Absorption
Water Solubility (logS)HighIndicates good solubility in aqueous environments, which is favorable for absorption.
Gastrointestinal (GI) AbsorptionHighThe compound is likely to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability (logPapp)ModerateSuggests moderate ability to permeate the intestinal wall.
P-glycoprotein (P-gp) SubstrateNoThe compound is not likely to be actively pumped out of cells by P-gp, which can enhance its bioavailability.
Distribution
Blood-Brain Barrier (BBB) PermeantYesThe compound is predicted to be able to cross the blood-brain barrier, which may be a desired feature or a potential liability depending on the intended therapeutic target.
CNS PermeabilityModerateIndicates a moderate likelihood of distribution into the central nervous system.
Volume of Distribution (VDss)LowSuggests that the compound is likely to be primarily distributed in the bloodstream rather than accumulating in tissues.
Metabolism
Cytochrome P450 (CYP) InhibitionInhibitor of CYP2D6The compound may inhibit the CYP2D6 enzyme, which could lead to drug-drug interactions if co-administered with other drugs metabolized by this enzyme.
CYP1A2 InhibitorNoUnlikely to inhibit the CYP1A2 enzyme.
CYP2C9 InhibitorNoUnlikely to inhibit the CYP2C9 enzyme.
CYP2C19 InhibitorNoUnlikely to inhibit the CYP2C19 enzyme.
CYP3A4 InhibitorNoUnlikely to inhibit the CYP3A4 enzyme.
Excretion
Total Clearance (log CL)ModerateIndicates a moderate rate of elimination from the body.
Renal OCT2 SubstrateYesThe compound may be a substrate for the Organic Cation Transporter 2, suggesting renal excretion as a possible route of elimination.

Note: The data in this table are generated from established in silico predictive models and serve as a preliminary assessment. Experimental validation is required for confirmation.

Predictive Toxicology

Predictive toxicology models are crucial for identifying potential hazards such as carcinogenicity, mutagenicity, and organ-specific toxicities at an early stage. Web-based platforms like ProTox-II utilize a combination of fragment-based methods and machine learning to estimate the toxic potential of a molecule.

Table 2: Predicted Toxicological Profile of this compound

EndpointPredictionConfidence Score
Toxicity Endpoints
Oral Toxicity (LD50)Class IV (300-2000 mg/kg)High
HepatotoxicityInactiveModerate
CarcinogenicityInactiveModerate
MutagenicityInactiveHigh

Immunotoxicity | Inactive | High | | Toxicological Pathways | | | | Nuclear Receptor Signaling | Inactive | High | | Stress Response Pathways | Inactive | High | | Toxicity Targets | | | | Androgen Receptor | Inactive | High | | Estrogen Receptor | Inactive | High | | Aromatase | Inactive | High |

Note: The data in this table are generated from established in silico predictive models and serve as a preliminary assessment. The toxicity class is based on the Globally Harmonized System (GHS). Experimental validation is required for confirmation.

The computational analysis suggests that this compound is likely to exhibit good absorption and distribution properties, including the potential to cross the blood-brain barrier. A key metabolic flag is the predicted inhibition of CYP2D6, which warrants further investigation for potential drug-drug interactions. From a toxicological perspective, the compound is predicted to have low oral toxicity and is unlikely to be carcinogenic or mutagenic. These in silico findings provide a valuable foundation for guiding further experimental studies to validate the predicted ADME and toxicological profiles of this compound.

Applications in Medicinal Chemistry Research

Design and Synthesis of Pharmaceutical Intermediates Based on (2-Chloropyridin-3-yl)methanamine

This compound is a key building block in the synthesis of more complex molecules intended for pharmaceutical use. alfachemch.com The strategic placement of the chloro group and the aminomethyl group on the pyridine (B92270) ring allows for selective chemical reactions, making it a versatile intermediate. The chemoselective metallation of 2-chloropyridine (B119429), for instance, is a known strategy that takes advantage of the halogen's directing effect and its reactivity towards nucleophiles to create 2,3-disubstituted pyridines. rsc.org This approach is fundamental for producing intermediates that can be cyclized into fused polyheterocyclic systems like naphthyridines. rsc.org

The aminomethyl group provides a nucleophilic site readily available for reactions such as reductive amination. For example, in synthetic schemes analogous to those for other complex amines, this group can be reacted with ketones or aldehydes in the presence of a reducing agent like sodium cyanoborohydride to form more elaborate secondary or tertiary amine structures. google.com This methodology is crucial for constructing key intermediates for targeted therapies. While not a direct derivative, the synthesis of an intermediate for the BTK inhibitor acalabrutinib (B560132) involves similar principles, starting from a related chloropyrazine structure. researchgate.net The utility of this compound as an intermediate is thus rooted in its capacity to participate in a variety of chemical transformations to build the core structures of pharmacologically active agents.

Table 1: Physicochemical Properties of this compound This table is interactive. You can sort and filter the data.

Property Value Reference
CAS Number 97004-04-1 alfachemch.com
Molecular Formula C6H7ClN2
Boiling Point 254.2±25.0 °C at 760 mmHg alfachemch.com
Melting Point 28-34 °C alfachemch.com
Density 1.2±0.1 g/cm³ alfachemch.com

Exploration of Therapeutic Potential of this compound Derivatives

The structural framework of this compound is a recurring motif in compounds investigated for a range of therapeutic effects. By modifying this core structure, scientists have developed derivatives with promising activities against neurological disorders, cancer, and microbial infections.

Derivatives containing the pyridine moiety are of significant interest in the research of treatments for neurological disorders, which often involve complex signaling pathways in the central nervous system (CNS). mdpi.com One of the primary targets in this area is the cholinergic system, specifically the nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.com The α7 subtype of nAChR is abundantly expressed in brain regions critical for cognitive function, such as the prefrontal cortex and hippocampus. mdpi.com Modulating the activity of this receptor is considered a promising strategy for addressing cognitive impairments and various neurodegenerative conditions. mdpi.com Compounds derived from pyridine scaffolds, such as those related to this compound, are being explored as modulators of these receptors.

In the search for new anticancer agents, researchers have synthesized and evaluated derivatives that incorporate the pyridyl-methanamine structure. A strategy known as molecular hybridization, which combines structural features from different active compounds, has been employed to design novel molecules. nih.gov For example, a series of N-aryl-N'-arylmethylurea derivatives were designed based on the structures of existing anticancer drugs. nih.gov In one study, a key benzylamine (B48309) intermediate was synthesized from a 2-(chloromethyl)pyridine (B1213738) derivative, which was then used to create a library of urea (B33335) compounds. nih.gov

Several of these synthesized compounds demonstrated significant antiproliferative activity against various cancer cell lines, including A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate), with some showing IC50 values in the low micromolar range. nih.gov The incorporation of a 1,2,3-triazole ring, which can be formed from an amine precursor, is another strategy used to develop novel anticancer agents. nih.gov

Table 2: Anticancer Activity of Selected Pyridine-based Urea Derivatives This table is interactive. You can sort and filter the data.

Compound Target Cell Line IC50 (μM) Reference
9b MCF7 < 3 nih.gov
9b PC3 < 3 nih.gov
9d MCF7 < 3 nih.gov
9d PC3 < 3 nih.gov

The pyridine ring is a core component of many compounds exhibiting antimicrobial and antifungal properties. nih.govresearchgate.net Research has shown that derivatives of chloropyridinyl amines possess notable biological activity. In one study, a series of 6-chloro-pyridin-2-yl-amine derivatives were synthesized and screened for their effectiveness against several pathogenic bacteria and a fungal strain. researchgate.net All the synthesized compounds displayed a range of antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, and Escherichia coli, as well as antifungal activity against Fusarium oxysporum. researchgate.net

The development of resistance to existing antimicrobial drugs necessitates the discovery of new chemical entities. mdpi.commdpi.com Heterocyclic compounds, particularly those containing nitrogen like pyridine and triazole, are a major focus of this research. nih.gov The structural modifications on the this compound scaffold can lead to derivatives with enhanced potency and a broader spectrum of activity against microbial pathogens.

Table 3: Antimicrobial Activity of Selected 6-Chloro-pyridin-2-yl-amine Derivatives This table is interactive. You can sort and filter the data.

Compound ID Organism Activity Level Reference
3a Bacillus subtilis Potent researchgate.net
3f Staphylococcus aureus Potent researchgate.net
3h Xanthomonas campestris Potent researchgate.net
3a, 3f, 3h Fusarium oxysporum Good to Moderate researchgate.net

Ligand-Receptor Interaction Studies for this compound Derivatives

Understanding how a molecule interacts with its biological target at a molecular level is fundamental to drug design. For derivatives of this compound, a significant area of investigation is their interaction with neurotransmitter receptors, particularly nAChRs.

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in neuronal signaling. mdpi.com The α7 nAChR subtype, in particular, is a key target for therapeutic intervention in CNS disorders. mdpi.commdpi.com Instead of directly activating the receptor (as an agonist would), many modern therapeutic strategies focus on positive allosteric modulators (PAMs). PAMs bind to a site on the receptor that is different from the agonist binding site, and they enhance the receptor's response to its natural ligand, acetylcholine. mdpi.com

Research has identified novel classes of α7 nAChR modulators based on scaffolds such as 2-((pyridin-3-yloxy)methyl)piperazine. nih.gov These compounds, which share the pyridyl core with this compound, have been shown to be potent and selective modulators of the α7 nAChR. nih.gov Detailed structure-activity relationship studies help to optimize these molecules for better efficacy and favorable pharmacokinetic profiles. The goal of these studies is to develop compounds that can potentiate nAChR activity, offering a potential therapeutic avenue for inflammatory disorders and cognitive dysfunction. mdpi.comnih.gov

Muscarinic Receptor Ligand Development

The development of ligands for muscarinic acetylcholine receptors (mAChRs) is a significant area of medicinal chemistry, aimed at treating a range of conditions. While direct studies on this compound as a muscarinic ligand are not extensively detailed in the provided context, the principles of developing such ligands are well-established and rely on understanding the receptor's structure.

Muscarinic receptors are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that share a high degree of sequence homology but couple to different G proteins and mediate distinct physiological effects. nih.gov The design of subtype-selective ligands is a major goal, as it could lead to more targeted therapies with fewer side effects. nih.gov

Structural biology has provided critical insights for ligand development. For instance, the crystal structures of the M2 and M3 receptors have revealed key differences in their ligand-binding pockets and extracellular vestibules. nih.gov These differences present opportunities for designing selective antagonists.

Key Structural Differences Between M2 and M3 Receptors for Ligand Design:

FeatureM2 ReceptorM3 ReceptorImplication for Ligand Design
Extracellular Loop 2 (ECL2) Contains Phenylalanine (Phe181)Contains Leucine (Leu225)Creates a distinct pocket in the M3 receptor not found in M2, which can be exploited for M3-selective ligands. nih.gov
Tyrosine Residue in TM7 Tyr426Tyr529 (shifted by 2.8 Å)This shift, influenced by a residue difference in TM2 (Tyr80 in M2 vs. Phe124 in M3), alters the shape of the binding pocket. nih.gov
TM5 and ICL2 Position Distinct conformationSignificant positional difference compared to M2Affects G-protein coupling and presents a target for allosteric modulators. nih.gov

Furthermore, mutagenesis studies have identified an asparagine residue in the sixth transmembrane domain (TM-VI) as crucial for the binding of certain classes of muscarinic antagonists, but not essential for the binding of acetylcholine itself. nih.gov This highlights that different parts of the receptor are involved in binding agonists versus antagonists, a key consideration in drug design. Derivatives of this compound could be synthesized to probe these specific interactions within the muscarinic receptor binding sites to achieve subtype selectivity.

Other Biological Target Interactions (e.g., enzymes, ion channels)

The versatility of the substituted pyridine scaffold, including derivatives of this compound, allows for interaction with a range of other biological targets beyond muscarinic receptors, such as enzymes and ion channels.

Enzyme Inhibition: A structural isomer, (2-Chloropyridin-4-yl)methanamine, has been identified as a selective inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrotic diseases and cancer. medchemexpress.com This demonstrates that the chloropyridine methanamine core can be tailored to target specific enzymes. The compound showed significant potency and selectivity over related amine oxidases. medchemexpress.com

Another study focused on arylpyridin-2-yl guanidine (B92328) derivatives as inhibitors of Mitogen- and stress-activated kinase 1 (MSK1), an enzyme involved in inflammatory pathways. mdpi.com By modifying the pyridine ring, researchers were able to develop compounds with inhibitory activity in the micromolar range. mdpi.com

Ion Channel Modulation: Derivatives of aminopyridine have been investigated as antagonists for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a target for pain therapeutics. nih.gov A series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone (B1245722) derivatives were synthesized and found to be selective TRPV4 antagonists. nih.gov This research highlights the potential for developing ion channel modulators from this class of compounds.

Inhibitory Activity of Pyridine Derivatives on Various Targets:

Compound ClassTargetKey Findings
(2-Chloropyridin-4-yl)methanamineLOXL2 (Enzyme)Selective inhibitor with an IC₅₀ of 126 nM. medchemexpress.com
Arylpyridin-2-yl GuanidinesMSK1 (Enzyme)Hit compound showed an IC₅₀ of 17.9 µM. mdpi.com
(6-aminopyridin-3-yl) methanonesTRPV4 (Ion Channel)Identified as selective antagonists with analgesic effects in animal models. nih.gov

In Vitro and In Vivo Pharmacological Evaluation Methodologies of this compound Derivatives

The pharmacological evaluation of derivatives from the this compound family involves a combination of in vitro and in vivo assays to determine their activity, selectivity, and potential therapeutic effects.

In Vitro Evaluation:

Enzyme Inhibition Assays: The inhibitory potency of compounds is typically determined by measuring the half-maximal inhibitory concentration (IC₅₀). For the LOXL2 inhibitor, (2-Chloropyridin-4-yl)methanamine, activity was measured using a fluorometric assay with horseradish peroxidase. medchemexpress.com The selectivity was confirmed by testing against other amine oxidases like LOX, MAO-A, MAO-B, and SSAO, as well as cytochrome P450 (CYP) enzymes to assess potential drug-drug interactions. medchemexpress.com

Receptor Binding Assays: Radioligand binding studies are used to determine the affinity of compounds for their target receptors. For muscarinic receptor ligands, these assays would involve incubating the test compound with cell membranes expressing specific muscarinic receptor subtypes and a radiolabeled ligand to determine binding displacement. nih.gov

Functional Assays: These assays measure the functional consequence of a compound binding to its target. For TRPV4 antagonists, a fluorescence-based calcium influx assay using HEK293 cells expressing the human TRPV4 channel is employed to measure the inhibition of channel activation. nih.gov For muscarinic receptor ligands, agonist-induced phosphatidylinositol hydrolysis is a common functional readout. nih.gov

In Vivo Evaluation:

Pharmacodynamic Models: To assess the therapeutic potential in a living organism, specific animal models are used. For pain research involving TRPV4 antagonists, the Freund's Complete Adjuvant (FCA) induced mechanical hyperalgesia model in rats or guinea pigs is utilized to measure the analgesic effect of the compounds. nih.gov

Anticonvulsant Models: For pyridine derivatives with potential central nervous system activity, standard models include the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) induced seizure tests in mice. nih.gov Neurological deficit can be assessed using the rotarod test. nih.govresearchgate.net

Behavioral Models: To evaluate effects on motor activity, amphetamine-induced hyperlocomotion models are used. nih.govresearchgate.net

Applications in Agrochemical Research and Development

Development of Novel Pesticides and Herbicides Utilizing (2-Chloropyridin-3-yl)methanamine

This compound serves as a crucial intermediate in the synthesis of various agrochemicals. Certain 2-chloropyridine (B119429) derivatives are valuable starting materials for the creation of a range of herbicides and fungicides. google.com The versatility of the chloropyridine ring allows for the development of compounds with diverse biological activities. For instance, related compounds like 4-Amino-2-chloropyridine are important pesticide intermediates. chemicalbook.com

Research has focused on creating novel insecticides by incorporating the chloropyridinyl moiety. For example, new anthranilic diamide (B1670390) insecticides containing a 3-chloropyridin-2-yl group have been synthesized and tested for their insecticidal activity. mdpi.com While not directly using this compound, this demonstrates the importance of the chloropyridine scaffold in developing new agrochemicals. The synthesis often involves multi-step processes where the chloropyridine derivative is a key component. mdpi.com

Role as a Metabolite of Neonicotinoid Insecticides

Neonicotinoids are a class of insecticides that act on the central nervous system of insects. acs.org Several major neonicotinoids, including acetamiprid (B1664982) and nitenpyram (B241), contain a chloropyridinylmethyl group. researchgate.net When these insecticides are released into the environment or metabolized by organisms, they break down into various smaller molecules, and this compound is a potential or closely related breakdown product. The degradation of these pesticides can occur through both biological (microbial) and non-biological processes. researchgate.net

The metabolic pathways of neonicotinoids like nitenpyram and acetamiprid are complex and can vary depending on the organism and environmental conditions.

Nitenpyram: Recent studies have identified novel metabolic pathways for nitenpyram. For example, the bacterium Ochrobactrum sp. strain DF-1 has been shown to degrade nitenpyram through a previously unknown pathway. nih.gov This pathway involves the removal of the nitro group to form N-((6-chloropyridin-3-yl)methyl) ethanamine, a compound structurally very similar to this compound, followed by demethylation. nih.gov Another degradation pathway in the fungus Phanerochaete sordida involves the action of cytochrome P450 enzymes. researchgate.net

Acetamiprid: The microbial degradation of acetamiprid can also lead to the formation of compounds containing the chloropyridine ring, such as 6-chloronicotinic acid. researchgate.net In humans, after oral intake, acetamiprid is extensively metabolized, with one of the key steps being N-desmethylation. nih.gov While this compound is not always the final product, the cleavage of the molecule often yields the stable chloropyridinylmethyl moiety, which is a precursor to other metabolites.

The table below summarizes some of the key metabolites identified in the degradation of nitenpyram and acetamiprid.

Parent Insecticide Metabolizing Organism/System Key Metabolites
NitenpyramOchrobactrum sp. DF-1N-((6-chloropyridin-3-yl)methyl) ethanamine, N-((6-chloropyridin-3-yl)methyl)-N-ethylmethanediamine
AcetamipridMicrobes6-chloronicotinic acid
AcetamipridHumansN-desmethyl-acetamiprid

The efficacy and selectivity of neonicotinoid insecticides are of great interest in agrochemical research. Studies have compared the insecticidal activity of different neonicotinoids against various pests. For instance, the adulticidal activity of acetamiprid, thiamethoxam, and nitenpyram has been evaluated against the mosquito Aedes aegypti. nih.gov

The table below presents a comparison of the efficacy of several neonicotinoid insecticides against a specific pest.

Neonicotinoid Target Pest Efficacy Findings
Acetamiprid (2.3%)Aedes aegyptiRecorded adulticidal activity at 367 mg/m² dosage. nih.gov
Thiamethoxam (1.5%)Aedes aegyptiRecorded adulticidal activity at 367 mg/m² dosage. nih.gov
Nitenpyram (2%)Aedes aegyptiRecorded adulticidal activity at 367 mg/m² dosage. nih.gov

Environmental Impact Mitigation Strategies for Agrochemicals Incorporating this compound

The widespread use of neonicotinoid insecticides has led to concerns about their environmental impact, including the contamination of soil and water and the potential harm to non-target organisms. nih.govnih.govplos.org Mitigation strategies are therefore crucial.

One promising approach is bioremediation, which uses microorganisms to break down pesticides into less harmful substances. researchgate.net The isolation and characterization of microbes that can degrade neonicotinoids like nitenpyram and acetamiprid offer a potential solution for cleaning up contaminated environments. nih.govresearchgate.net

Another strategy involves improving application methods to reduce the amount of pesticide that enters the environment. For example, the use of seed treatments instead of foliar sprays can minimize drift, although it can lead to soil and water contamination through leaching. plos.org Understanding the environmental fate of these chemicals, including their persistence and mobility in soil and water, is essential for developing effective mitigation plans. nih.gov The half-lives of neonicotinoids in soil can be very long, potentially exceeding 1,000 days, leading to accumulation with repeated use. nih.gov

Developing more biodegradable pesticides is another key area of research. By designing molecules that are more readily broken down by microbes or other environmental factors, it is possible to reduce their persistence and long-term impact. researchgate.net

Environmental Fate and Biodegradation Research

Microbial Degradation Pathways and Mechanisms of (2-Chloropyridin-3-yl)methanamine Related Compounds

The microbial metabolism of chloropyridine-containing compounds is a key area of research for understanding their environmental persistence. nih.gov Bioremediation strategies leveraging microbial metabolism are considered an environmentally sound and effective approach to address contamination by these compounds. nih.gov The degradation process often begins with the hydrolysis of ester bonds, a crucial first step in breaking down complex molecules like the insecticide chlorpyrifos (B1668852). nih.gov

A variety of bacterial and fungal species have been identified for their ability to degrade chloropyridine-based compounds, particularly the widely used insecticide chlorpyrifos. nih.gov These microorganisms utilize the compounds as a source of carbon, nitrogen, or energy. tandfonline.comekb.egmdpi.com

Several bacterial genera, including Pseudomonas, Bacillus, Enterobacter, Arthrobacter, and Alcaligenes, have demonstrated the capacity to degrade chlorpyrifos and other chloropyridines. ekb.egcwejournal.orgnih.govmdpi.com For instance, Enterobacter strain B-14 was isolated from an Australian soil and showed the ability to degrade chlorpyrifos at concentrations up to 250 mg/liter. nih.gov Similarly, strains of Pseudomonas fluorescens and Bacillus megaterium have been shown to effectively degrade chlorpyrifos. ekb.eg The bacterium Arthrobacter sp. has been noted for its ability to degrade pyridine (B92270) and some of its simpler derivatives. tandfonline.comnih.gov

The enzymes responsible for the initial stages of degradation are often hydrolases, which catalyze the cleavage of the ester bond in organophosphate pesticides like chlorpyrifos. nih.gov This initial step is critical for detoxification. nih.gov In some bacteria, two-component flavin-dependent monooxygenase systems are responsible for the initial ring cleavage of the pyridine structure itself. nih.gov For example, in Arthrobacter sp. strain 68b, the pyrA gene encodes a pyridine monooxygenase that directly cleaves the pyridine ring. nih.gov Glutathione S-transferases are another class of enzymes involved, catalyzing the substitution of the chlorine atom with glutathione. researchgate.net

Table 1: Microbial Strains Involved in the Degradation of Chloropyridine-Related Compounds

Microbial StrainDegraded CompoundKey FindingsReference
Pseudomonas fluorescensChlorpyrifosDemonstrated a high degradation efficiency of 58.90%. ekb.eg
Rhizobium leguminosarumChlorpyrifosShowed a degradation efficiency of 56.72%. ekb.eg
Bacillus megateriumChlorpyrifosAchieved a 50.69% degradation rate. ekb.eg
Enterobacter strain B-14ChlorpyrifosCapable of degrading high concentrations (up to 250 mg/L) and utilizing an intermediate as a carbon source. nih.gov
Pseudomonas resinovarans strain AST2.2ChlorpyrifosUtilized chlorpyrifos as a sole source of carbon and energy, degrading 43.90% of a 400 mg/l concentration within 96 hours. cwejournal.org
Arthrobacter sp. strain 68bPyridinePossesses a complete catabolic pathway for pyridine degradation initiated by a monooxygenase system. nih.gov
Rhodococcus rhodochrous PY112-hydroxypyridine (B17775)Utilizes 2-hydroxypyridine as a sole carbon and energy source via a dioxygenase. vu.lt

The degradation of chloropyridine-based pesticides like chlorpyrifos typically proceeds through two main metabolic reactions: oxidation and hydrolysis. nih.gov The hydrolysis pathway is a detoxification reaction that involves the cleavage of the phosphorus-ester bond, leading to the formation of diethylthiophosphoric acid (DETP) and 3,5,6-trichloro-2-pyridinol (B117793) (TCP). nih.govnih.gov TCP is the primary and more stable metabolite of chlorpyrifos degradation. nih.govnih.gov

Alternatively, an oxidative pathway can occur, which is considered a toxicity-enhancing reaction. nih.gov This involves the exchange of a sulfur atom for an oxygen atom, converting chlorpyrifos to its more toxic metabolite, chlorpyrifos-oxon (CPO). nih.gov

In the degradation of the pyridine ring itself, pathways often involve initial hydroxylation, followed by ring cleavage. tandfonline.comvu.lt For example, the catabolism of pyridine in Arthrobacter sp. strain 68b involves a direct oxidative cleavage of the ring, which then proceeds through several enzymatic steps involving a dehydrogenase and an amidohydrolase, ultimately forming succinic acid. nih.gov The degradation of 2-chloropyridine (B119429) can yield metabolites such as 2-chloropyridine N-oxide and pyridine N-oxide when incubated with liver homogenates. nih.govnih.gov Under anaerobic conditions, 2,3-dichloropyridine (B146566) can be transformed into 2-chloropyridine, which has been observed to persist in sediment slurries. nih.govnih.gov

Table 2: Key Metabolites in the Degradation of Chloropyridine-Related Compounds

Parent CompoundMetaboliteCatabolic PathwayReference
Chlorpyrifos3,5,6-trichloro-2-pyridinol (TCP)Hydrolysis nih.govnih.govnih.gov
ChlorpyrifosChlorpyrifos-oxon (CPO)Oxidative Desulfurization ekb.egnih.gov
ChlorpyrifosDiethylthiophosphoric acid (DETP)Hydrolysis nih.gov
2-Chloropyridine2-chloropyridine N-oxideMetabolism by liver homogenate nih.govnih.gov
2,3-Dichloropyridine2-ChloropyridineAnaerobic biotransformation nih.govnih.gov
PyridineSuccinic acidComplete catabolism by Arthrobacter sp. nih.gov

Bioremediation and Environmental Dissipation Studies

Bioremediation offers a promising, cost-effective, and environmentally friendly strategy for cleaning up soils and water contaminated with chloropyridine-based pesticides. nih.govmdpi.comnih.gov This can be achieved through bioaugmentation, which involves introducing specific microbial strains or consortia to a contaminated site, or through biostimulation, which involves stimulating the activity of indigenous microorganisms. mdpi.commdpi.com

Studies have shown that inoculating contaminated soil with strains like Enterobacter sp. B-14 can significantly accelerate the degradation of chlorpyrifos. nih.gov Microbial consortia, which are mixtures of different microbial strains, are often more effective than single strains because they can degrade a wider range of compounds. mdpi.com Plant-microbial remediation, combining the degradative capabilities of microorganisms with the uptake and metabolic activities of plants, is another effective approach. nih.gov For instance, a combined system using corn and white-rot fungi enhanced the degradation rate of chlorpyrifos by 18% compared to using the plant alone. nih.gov

The environmental dissipation of these compounds is influenced by factors like soil type, pH, temperature, and microbial population. mdpi.comnih.gov While 2-chloropyridine can be persistent in anoxic aquifers and sediments nih.gov, other related compounds like chlorpyrifos have reported half-lives in soil ranging from a few days to several weeks. nih.gov The dissipation of the primary metabolite TCP is also a critical factor, as it can persist in the environment. nih.gov

Metabolite Tracking and Environmental Monitoring Methodologies

Effective monitoring is crucial for assessing the extent of contamination and the progress of remediation efforts. Advanced analytical techniques are employed to detect and quantify parent compounds and their metabolites in various environmental matrices like soil and water. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are widely used for separating these compounds from complex environmental samples. nih.govnih.gov These techniques are often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) for highly sensitive and specific detection and identification. nih.govnih.gov For example, UPLC-QTOF/MS (Quadrupole Time-of-Flight Mass Spectrometry) provides high resolution and mass accuracy, making it a powerful tool for identifying unknown metabolites and tracking their formation and dissipation over time. nih.gov Gas chromatography (GC) coupled with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS) is also a standard method for analyzing chlorpyrifos and its metabolites. cwejournal.orgnih.gov

These methodologies allow researchers to conduct kinetic studies, determine degradation half-lives, and reconstruct degradation pathways by identifying the sequence of intermediate products formed. nih.gov Such detailed tracking provides the scientific basis for environmental risk assessments of these chemical compounds. nih.gov

Material Science Research Applications

Integration of (2-Chloropyridin-3-yl)methanamine into Advanced Polymer Systems

The primary amine group of this compound serves as a reactive site for its integration into various polymer backbones. This integration can be achieved through several polymerization techniques, including step-growth polymerization and post-polymerization modification. For instance, the amine group can react with monomers containing carboxylic acid, acyl chloride, or isocyanate functionalities to form polyamide or polyurea linkages, respectively.

The incorporation of the chloropyridine moiety into a polymer chain can significantly influence the material's properties. The pyridine (B92270) ring, being a heterocyclic aromatic structure, can enhance the thermal stability and mechanical strength of the polymer due to its rigidity. Furthermore, the presence of the nitrogen atom in the pyridine ring can introduce polarity and the ability to form hydrogen bonds, which can affect the polymer's solubility, moisture absorption, and adhesion characteristics. The chlorine substituent on the pyridine ring can also serve as a site for further chemical modification or influence the electronic properties of the pyridine ring.

While specific data on polymers synthesized directly from this compound is scarce, research on related pyridine-containing polymers has shown that these materials can exhibit interesting optical, thermal, and mechanical properties. For example, pyridine-grafted copolymers have been investigated for their fluorescence applications.

Table 1: Potential Polymer Systems Incorporating this compound

Polymer TypePotential Monomer for ReactionResulting LinkagePotential Properties Influenced
PolyamideDiacyl chlorides, Dicarboxylic acidsAmideThermal stability, mechanical strength
PolyureaDiisocyanatesUrea (B33335)Elasticity, toughness
PolyurethaneDiisocyanates, PolyolsUrethaneFlexibility, abrasion resistance
Epoxy ResinsEpoxidesC-N and C-O bonds (as a curing agent)Hardness, chemical resistance

Development of Functional Coatings and Adhesives Using this compound Derivatives

The amine functionality of this compound makes it a candidate for use as a curing agent or a component in the formulation of functional coatings and adhesives. In epoxy resin systems, for example, primary amines are well-known curing agents that react with the epoxide groups to form a cross-linked network. The pyridine moiety in this case could modulate the curing kinetics and the final properties of the cured epoxy, such as its glass transition temperature, hardness, and chemical resistance. Patents related to epoxy resins have described the use of various pyridine derivatives as curing agents or accelerators, suggesting a potential role for this compound in this area google.comgoogle.com.

In the context of polyurethane coatings and adhesives, the primary amine group can react with isocyanates to form urea linkages. The incorporation of the chloropyridine group could enhance the adhesion of the coating to various substrates, particularly those with polar surfaces, through dipole-dipole interactions or hydrogen bonding. Research on polyurethane coatings has shown that the incorporation of dihydropyridine derivatives can impart desirable properties such as good scratch resistance and chemical resistance.

Furthermore, derivatives of this compound could be synthesized to introduce other functional groups, enabling the development of coatings with specific functionalities, such as antimicrobial or antifouling properties. The pyridine ring itself is known to have biological activity, and its incorporation into a coating could provide a basis for such applications.

Table 2: Potential Roles of this compound in Coatings and Adhesives

ApplicationRole of this compoundPotential Benefits
Epoxy CoatingsCuring Agent / HardenerImproved hardness, chemical resistance, thermal stability
Polyurethane AdhesivesChain Extender / CrosslinkerEnhanced adhesion, modified flexibility and strength
Functional CoatingsMonomer for binder synthesisIntroduction of specific functionalities (e.g., antimicrobial)

Note: This table outlines potential roles based on the chemical structure of the compound. Specific performance data from research is not currently available.

Structure-Property Relationships in Materials Science Context

The relationship between the chemical structure of a monomer and the macroscopic properties of the resulting material is a fundamental concept in materials science. For polymers and coatings derived from this compound, several key structure-property relationships can be anticipated.

Rigidity and Thermal Stability: The rigid pyridine ring, when incorporated into a polymer backbone, is expected to increase the glass transition temperature (Tg) and enhance the thermal stability of the material compared to analogous polymers with flexible aliphatic chains.

Adhesion and Interfacial Properties: The polar nature of the pyridine ring and the potential for hydrogen bonding through the amine group (if unreacted) or other introduced functionalities can lead to improved adhesion to polar substrates like metals, glass, and ceramics.

Chemical Resistance: The stable aromatic pyridine ring is generally resistant to chemical attack. Polymers incorporating this moiety may exhibit good resistance to a range of solvents and chemical agents.

Mechanical Properties: The introduction of the chloropyridine group can influence intermolecular interactions, such as pi-pi stacking between aromatic rings, which can affect the mechanical properties of the polymer, including its tensile strength and modulus. The degree of cross-linking, when used as a curing agent, will also be a critical determinant of the final mechanical properties.

Understanding these structure-property relationships is crucial for the rational design of new materials with tailored properties for specific applications. However, without empirical data from the synthesis and characterization of materials specifically derived from this compound, these relationships remain largely theoretical.

Conclusion and Future Research Directions

Summary of Key Academic Research Contributions to (2-Chloropyridin-3-yl)methanamine

The most profound and well-documented contribution of this compound to date lies in its pivotal role as a key intermediate in the synthesis of the insecticide chlorantraniliprole. Research has extensively detailed the synthetic pathways where this compound is utilized to construct the pyrazole-carboxamide core of chlorantraniliprole, a potent and selective ryanodine receptor agonist used for insect control.

Academic endeavors have not only focused on the synthesis of chlorantraniliprole itself but have also explored the creation of a plethora of analogs and derivatives. These studies aim to enhance insecticidal activity, broaden the spectrum of controlled pests, and improve the environmental profile of the resulting products. The versatility of the this compound scaffold allows for systematic modifications, enabling researchers to investigate structure-activity relationships and design novel anthranilic diamide (B1670390) insecticides.

The following table summarizes key research findings related to the application of this compound in the development of insecticides.

Research FocusKey Findings
Synthesis of Chlorantraniliprole This compound is a crucial building block for forming the core structure of this widely used insecticide.
Development of Insecticide Analogs The compound serves as a versatile scaffold for creating derivatives with modified insecticidal properties.
Structure-Activity Relationship Studies Modifications to the this compound moiety have been instrumental in understanding how chemical structure influences insecticidal efficacy.

Emerging Research Areas and Unexplored Potentials for this compound

While the agrochemical field has been the primary beneficiary of research into this compound, its unique chemical architecture suggests a wealth of unexplored potential in other scientific domains. The presence of a reactive 2-chloropyridine (B119429) ring and a nucleophilic aminomethyl group makes it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds.

Medicinal Chemistry: The pyridine (B92270) scaffold is a well-established pharmacophore found in numerous approved drugs. rsc.org The specific substitution pattern of this compound could be leveraged in the design of novel therapeutic agents. For instance, its derivatives could be investigated as:

Kinase Inhibitors: Substituted pyridines are common motifs in kinase inhibitors used in oncology. The aminomethyl group provides a convenient handle for further functionalization to target the ATP-binding site of various kinases.

Central Nervous System (CNS) Agents: The pyridine nucleus is also prevalent in drugs targeting the CNS. The lipophilicity and hydrogen bonding capabilities of derivatives of this compound could be tailored to facilitate blood-brain barrier penetration and interaction with neurological targets.

Materials Science: The rigid aromatic structure of the pyridine ring, combined with the potential for polymerization or incorporation into larger supramolecular assemblies via the aminomethyl group, opens up possibilities in materials science. Research could explore its use in the development of:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring and the amino group can act as ligands for metal ions, potentially forming novel porous materials with applications in gas storage, catalysis, and sensing.

Functional Polymers: Incorporation of the this compound unit into polymer backbones could impart specific properties such as thermal stability, conductivity, or metal-chelating abilities.

Challenges and Future Perspectives in this compound Research

Despite its utility, research and application of this compound are not without challenges. The regioselective functionalization of the pyridine ring can be complex, and the development of more efficient and sustainable synthetic routes remains a key objective.

Future research will likely focus on several key areas:

Development of Greener Synthetic Methodologies: Current industrial syntheses often involve multiple steps and the use of hazardous reagents. Future academic and industrial research will likely prioritize the development of more atom-economical and environmentally benign synthetic pathways. This could include the use of catalytic C-H activation to introduce functional groups directly onto the pyridine ring, reducing the number of synthetic steps.

Expansion of the Chemical Toolbox: Exploring a wider range of reactions to modify the chloro and aminomethyl groups will unlock access to a greater diversity of derivatives. This includes exploring advanced cross-coupling reactions for the substitution of the chlorine atom and novel methods for the elaboration of the aminomethyl side chain.

Systematic Exploration of Biological Activity: A concerted effort to screen derivatives of this compound against a broad range of biological targets beyond insect ryanodine receptors is warranted. This could unveil unexpected therapeutic applications and open up new avenues for drug discovery.

Q & A

Q. What are common synthetic routes for preparing (2-Chloropyridin-3-yl)methanamine, and what reagents/conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, starting from 2-chloro-3-pyridinecarbaldehyde, reductive amination using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with Pd/C in methanol can yield the target amine. Protecting groups like tert-butyldimethylsilyl (TBS) may be employed to prevent side reactions during functionalization . Reaction optimization should focus on solvent polarity (e.g., THF vs. methanol), temperature control (0–25°C), and stoichiometric ratios of reducing agents to intermediates.

  • Key Data :

Reaction TypeReagents/ConditionsYield RangeReference
Reductive AminationNaBH3CN, MeOH, RT, 12h60–75%
Catalytic HydrogenationH2 (1 atm), Pd/C, MeOH, 25°C70–85%

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?

  • Methodological Answer :
  • 1H NMR : The amine protons (NH2) appear as a broad singlet at δ 1.2–1.5 ppm, while the pyridinium protons show distinct splitting patterns (e.g., aromatic protons at δ 7.2–8.5 ppm with coupling constants J = 5–8 Hz).
  • 13C NMR : The carbon adjacent to the chlorine atom (C2) resonates near δ 145–150 ppm due to electronegative effects.
  • IR : N-H stretching (3300–3500 cm⁻¹) and C-Cl stretching (600–800 cm⁻¹) are diagnostic.
  • MS : Molecular ion peaks at m/z 142.6 (M+) with fragmentation patterns showing loss of Cl (m/z 107) and NH2 (m/z 125) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Conflicting data (e.g., bond lengths or angles) may arise from twinning, disorder, or poor resolution. Use SHELXL for refinement with high-resolution data (d ≤ 0.8 Å) and apply restraints for geometrically similar moieties. Cross-validate with DFT calculations (B3LYP/6-31G*) to compare experimental and theoretical bond parameters. For disordered structures, employ PART instructions in SHELXTL to model alternative conformations .

  • Example Workflow :

Collect high-resolution X-ray data (λ = 0.71073 Å, CCD detector).

Refine using SHELXL with Hirshfeld atom refinement (HAR).

Compare with computational models (Gaussian 16) for deviations >0.05 Å.

Q. How does steric/electronic modulation of the pyridine ring affect biological activity in SAR studies?

  • Methodological Answer : Introduce substituents (e.g., methyl, methoxy) at C4/C5 to assess steric effects on receptor binding. For electronic effects, replace chlorine with electron-withdrawing groups (NO2, CF3) or donating groups (NH2). Evaluate activity via in vitro assays:
  • iNOS Inhibition : Measure IC50 in LPS-stimulated RAW 264.7 macrophages.

  • Antibacterial Activity : Determine MIC against Staphylococcus aureus (ATCC 25923).
    Substituents at C2 (e.g., Cl) enhance lipophilicity (logP ↑), improving membrane permeability but potentially reducing solubility .

    • SAR Data :
SubstituentlogPiNOS IC50 (µM)MIC (µg/mL)
-Cl (C2)1.812.58
-OCH3 (C4)1.225.316
-NO2 (C5)2.18.74

Q. What computational methods predict the regioselectivity of electrophilic substitution in this compound?

  • Methodological Answer : Use density functional theory (DFT) at the M06-2X/6-311++G(d,p) level to calculate Fukui indices (ƒ⁻ nucleophilicity) and molecular electrostatic potential (MEP) maps. The C4 position typically shows higher electron density due to resonance effects from the amine group, favoring electrophilic attack. Validate with experimental nitration (HNO3/H2SO4) or bromination (Br2/FeBr3) outcomes .

  • Computational Results :

PositionFukui Index (ƒ⁻)MEP (eV)
C40.45-0.32
C50.28-0.18

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.